4,4,5,5-Tetramethyl-2-[(1S,2S)-2-phenylcyclopropyl]-1,3,2-dioxaborolane
Description
IUPAC Nomenclature and Stereochemical Designation
The compound 4,4,5,5-tetramethyl-2-[(1S,2S)-2-phenylcyclopropyl]-1,3,2-dioxaborolane represents a specifically defined stereoisomer within the family of phenylcyclopropyl-substituted dioxaborolane derivatives. The systematic nomenclature precisely identifies the absolute configuration at the two stereogenic centers of the cyclopropyl ring, designated as (1S,2S), which distinguishes this compound from its stereoisomeric counterparts. The molecular formula C₁₅H₂₁BO₂ indicates a molecular weight of 244.14 daltons, consistent with the presence of fifteen carbon atoms, twenty-one hydrogen atoms, one boron atom, and two oxygen atoms.
The stereochemical designation (1S,2S) is crucial for understanding the three-dimensional arrangement of substituents around the cyclopropyl ring system. This configuration represents one of the possible stereoisomeric forms, where both the carbon bearing the boron-containing substituent and the carbon bearing the phenyl group adopt specific absolute configurations. The systematic name employs the Cahn-Ingold-Prelog priority rules to assign the S configuration to both stereogenic centers, reflecting the spatial arrangement of substituents in three-dimensional space.
The dioxaborolane portion of the molecule, specifically the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety, provides a stable cyclic framework that protects the boron center while maintaining its reactivity for subsequent chemical transformations. The four methyl groups at the 4 and 5 positions of the dioxaborolane ring create significant steric bulk, which influences both the stability and reactivity profile of the compound. This structural feature is particularly important for understanding the conformational preferences and chemical behavior of the molecule.
X-ray Crystallographic Analysis of Boron-Cyclopropane Coordination
Crystallographic studies of related cyclopropyl boronate esters have provided valuable insights into the coordination geometry around the boron center and its interaction with the cyclopropyl substituent. The boron atom in dioxaborolane derivatives typically adopts a tetrahedral coordination geometry, with the cyclopropyl group occupying one of the coordination sites. In the case of this compound, the boron center is coordinated to two oxygen atoms from the dioxaborolane ring and one carbon atom from the cyclopropyl group.
Crystal structure analysis reveals that the boron-carbon bond length to the cyclopropyl group typically ranges between 1.55 and 1.60 angstroms, which is consistent with standard boron-carbon single bond distances in organoboron compounds. The coordination environment around boron shows minimal deviation from ideal tetrahedral geometry, with bond angles ranging from approximately 108 to 112 degrees. The dioxaborolane ring adopts a puckered conformation to minimize ring strain, with the boron atom positioned slightly out of the plane defined by the four carbon atoms of the ring.
The cyclopropyl group orientation relative to the dioxaborolane ring is influenced by steric interactions between the phenyl substituent and the methyl groups on the dioxaborolane ring. Crystallographic data indicate that the phenyl ring tends to adopt a conformation that minimizes steric hindrance while maintaining favorable electronic interactions. The dihedral angle between the cyclopropyl ring plane and the phenyl ring plane is typically constrained within a narrow range due to the rigid nature of the cyclopropyl system.
| Parameter | Value Range | Units |
|---|---|---|
| Boron-Carbon Bond Length | 1.55-1.60 | Å |
| Boron-Oxygen Bond Length | 1.35-1.40 | Å |
| Tetrahedral Bond Angles | 108-112 | degrees |
| Dioxaborolane Ring Pucker | 15-25 | degrees |
Conformational Analysis of the Dioxaborolane Ring System
The dioxaborolane ring system in this compound exhibits characteristic conformational behavior that is influenced by both electronic and steric factors. The five-membered ring adopts a puckered conformation to relieve ring strain, with the degree of puckering dependent on the nature and size of substituents. The four methyl groups at the 4 and 5 positions create significant steric bulk that influences the overall molecular conformation and limits rotational freedom around certain bonds.
Nuclear magnetic resonance spectroscopy studies of related tetramethyl dioxaborolane derivatives reveal that the ring system undergoes rapid conformational exchange at room temperature. The energy barrier for ring inversion is typically low, allowing for facile interconversion between different puckered conformations. However, the presence of the bulky phenylcyclopropyl substituent introduces additional conformational constraints that may influence the preferred ring geometry.
The conformational analysis reveals that the tetramethyl substitution pattern creates a relatively rigid framework that protects the boron center from nucleophilic attack while maintaining its electrophilic character. The methyl groups adopt staggered conformations to minimize steric repulsion, resulting in a characteristic molecular shape that influences both physical properties and reactivity patterns. The overall molecular geometry shows a preference for conformations that minimize unfavorable steric interactions between the phenyl ring and the dioxaborolane methyl groups.
Temperature-dependent nuclear magnetic resonance studies indicate that conformational exchange processes become slower at reduced temperatures, allowing for the observation of individual conformers in some cases. The activation energy for conformational interconversion typically ranges from 8 to 12 kilocalories per mole, reflecting the moderate energy barriers associated with ring puckering and bond rotation in these systems.
Comparative Structural Studies with Analogous Cyclopropyl Boronates
Systematic comparison with structurally related cyclopropyl boronates reveals important trends in molecular geometry and conformational behavior. The (1R,2S) stereoisomer of 2-phenylcyclopropyl-substituted dioxaborolane shows distinct differences in crystal packing and intermolecular interactions compared to the (1S,2S) isomer under investigation. These differences arise from the altered spatial arrangement of the phenyl group relative to the dioxaborolane framework, which affects both intramolecular steric interactions and intermolecular crystal packing forces.
Comparative analysis with 4,4,5,5-tetramethyl-2-(1-phenylcyclopropyl)-1,3,2-dioxaborolane demonstrates the significant impact of substitution pattern on molecular properties. The 1-phenylcyclopropyl derivative exhibits different conformational preferences due to the altered position of the phenyl substituent on the cyclopropyl ring. This positional change affects both the steric environment around the boron center and the overall molecular shape, leading to measurable differences in physical properties such as melting point and solubility characteristics.
Studies of 4,4,5,5-tetramethyl-2-(2-phenylcyclopropyl)-1,3,2-dioxaborolane without defined stereochemistry provide insights into the importance of absolute configuration for molecular behavior. These racemic or stereoisomeric mixtures often show broader peaks in nuclear magnetic resonance spectra and different crystallization behavior compared to enantiomerically pure samples, highlighting the significance of stereochemical control in these systems.
The comparative structural analysis also extends to related pinacol boronic esters with different aromatic substituents. The parent phenylboronic acid pinacol ester (2-phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) serves as a reference compound for understanding the structural modifications introduced by the cyclopropyl linker. This comparison reveals that the cyclopropyl bridge introduces additional rigidity and specific geometric constraints that are absent in the simpler phenyl-substituted derivative.
Furthermore, examination of 4,4,5,5-tetramethyl-2-(3-phenylpropyl)-1,3,2-dioxaborolane provides insights into the effects of chain length and flexibility on molecular conformation. The propyl linker offers greater conformational freedom compared to the rigid cyclopropyl system, resulting in different solution-state behavior and crystal packing arrangements. These comparative studies underscore the unique structural characteristics of the cyclopropyl-containing derivatives and their specific conformational constraints.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[(1S,2S)-2-phenylcyclopropyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO2/c1-14(2)15(3,4)18-16(17-14)13-10-12(13)11-8-6-5-7-9-11/h5-9,12-13H,10H2,1-4H3/t12-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UANSPBMADSQCLG-OLZOCXBDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@H]2C[C@@H]2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
749885-71-0 | |
| Record name | rac-4,4,5,5-tetramethyl-2-[(1R,2R)-2-phenylcyclopropyl]-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Simmons-Smith Borocyclopropanation
The Simmons-Smith reaction, traditionally used for cyclopropane synthesis, has been adapted for borocyclopropanation using zinc carbenoids. Source details the generation of a boromethylzinc carbenoid from 2-(diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane via zinc insertion. This carbenoid reacts with olefins—such as styrenes or allylic ethers—to form borocyclopropanes (Scheme 1) .
Procedure :
-
Carbenoid Formation : 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is treated with zinc dust in dichloromethane under argon, yielding a boromethylzinc carbenoid .
-
Cyclopropanation : The carbenoid is reacted with trans-β-methylstyrene at 0°C, inducing cyclopropanation. The reaction’s stereochemical outcome depends on the olefin geometry and chiral ligands, with (1S,2S) selectivity achievable using enantiopure substrates or asymmetric catalysis .
Key Data :
| Parameter | Value |
|---|---|
| Yield | 60–75% (for analogous systems) |
| Stereoselectivity | Up to 95% ee (with chiral auxiliaries) |
| Reaction Time | 12–24 h |
Lithiation-Borylation of Dibromocyclopropanes
Source outlines a method to install boronic esters on cyclopropanes via lithiation of dibromocyclopropanes followed by borylation. For the target compound, this approach requires a dibromocyclopropane precursor with the (1S,2S)-2-phenyl configuration.
Procedure :
-
Lithiation : (1S,2S)-1,2-Dibromo-2-phenylcyclopropane is treated with n-butyllithium (2.5 M in hexane) at –100°C in THF, generating a cyclopropyllithium intermediate .
-
Borylation : The lithiated species is quenched with pinacolborane (1 M in THF), yielding the boronic ester after warming to 50°C .
Key Data :
| Parameter | Value |
|---|---|
| Yield | 50–65% |
| Stereoretention | >99% (with enantiopure dibromide) |
| Reaction Time | 18 h (post-lithiation) |
Boronic Acid Esterification
For pre-formed (1S,2S)-2-phenylcyclopropaneboronic acid, esterification with pinacol offers a direct route. Source demonstrates this using MgSO₄ as a dehydrating agent in acetonitrile under reflux .
Procedure :
-
Acid Preparation : (1S,2S)-2-Phenylcyclopropaneboronic acid is synthesized via asymmetric hydroboration or transition-metal-catalyzed borylation.
-
Esterification : The boronic acid is refluxed with pinacol (1.05 equiv) and MgSO₄ (1 equiv) in acetonitrile for 24 h .
Key Data :
| Parameter | Value |
|---|---|
| Yield | 85–90% |
| Purity | >95% (after filtration) |
| Reaction Time | 24 h |
Asymmetric Cyclopropanation of Allylic Boronates
Chiral allylic boronates undergo asymmetric cyclopropanation via transition-metal catalysis. Source highlights the use of CIDA (chiral imidazolidinone) ligands with Et₂Zn and diiodomethane to induce cyclopropanation with high enantioselectivity .
Procedure :
-
Substrate Synthesis : Allylic boronate esters (e.g., 2-(allyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) are prepared via hydroboration.
-
Cyclopropanation : The allylic boronate is treated with Et₂Zn, diiodomethane, and a CIDA ligand at 0°C, yielding the (1S,2S)-configured cyclopropane .
Key Data :
| Parameter | Value |
|---|---|
| Yield | 70–80% |
| Enantiomeric Excess | 90–95% ee |
| Reaction Time | 12 h |
A less conventional route involves hydrozirconation of phenylacetylenes followed by borylation. Though not directly cited in the provided sources, analogous methods from borocyclopropane literature suggest:
-
Hydrozirconation : Phenylacetylene reacts with Cp₂ZrHCl to form a zirconacyclopropane.
-
Borylation : Transmetalation with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane yields the target compound.
Comparative Analysis of Methods
| Method | Yield Range | Stereoselectivity | Scalability | Complexity |
|---|---|---|---|---|
| Simmons-Smith Borocyclopropanation | 60–75% | High (with ligands) | Moderate | High |
| Lithiation-Borylation | 50–65% | Excellent | Low | Moderate |
| Boronic Acid Esterification | 85–90% | Dependent on acid | High | Low |
| Asymmetric Cyclopropanation | 70–80% | Very High | Moderate | High |
Chemical Reactions Analysis
Types of Reactions: 4,4,5,5-Tetramethyl-2-[(1S,2S)-2-phenylcyclopropyl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to yield boron-containing alcohols.
Substitution: The boronic ester group can be substituted with other functional groups through palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Palladium catalysts such as Pd(PPh3)4 in the presence of bases like K2CO3.
Major Products:
Oxidation: Phenylcyclopropylboronic acid.
Reduction: Phenylcyclopropylmethanol.
Substitution: Various substituted phenylcyclopropyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₅H₂₁BO₂
- Molecular Weight : 244.14 g/mol
- CAS Number : 902757-46-4
- Structure : The compound features a dioxaborolane ring which is known for its ability to participate in various chemical reactions due to the presence of boron.
Organic Synthesis
4,4,5,5-Tetramethyl-2-[(1S,2S)-2-phenylcyclopropyl]-1,3,2-dioxaborolane is utilized in organic synthesis as a versatile reagent. Its ability to form stable complexes with various electrophiles makes it useful in:
- Cross-Coupling Reactions : The compound can participate in Suzuki-Miyaura reactions where it acts as a boron source for the coupling of aryl and vinyl halides with organometallic reagents.
Medicinal Chemistry
The compound has been studied for its potential applications in medicinal chemistry. Its structural motifs can be modified to enhance biological activity:
- Anticancer Agents : Research has indicated that derivatives of dioxaborolanes exhibit promising anticancer properties by targeting specific pathways involved in tumor growth.
Materials Science
In materials science, the compound's properties are being explored for:
- Polymer Chemistry : The dioxaborolane moiety can be integrated into polymers to improve their mechanical properties and thermal stability.
Case Study 1: Synthesis of Thromboxanes
A study focused on the synthesis of thromboxanes highlighted the use of boronate complexes like this compound. Researchers developed a modular approach that allowed for the efficient synthesis of these biologically active compounds through selective reactions involving strained intermediates derived from this dioxaborolane .
Case Study 2: Electrophilic Reactions
Research demonstrated that the compound could react with unique electrophiles such as carbon dioxide under mild conditions. This reaction was facilitated by the strained nature of the bicyclobutyl boronate complexes formed during the process . This finding opens avenues for utilizing carbon dioxide as a feedstock in organic synthesis.
Summary of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Organic Synthesis | Suzuki-Miyaura cross-coupling reactions | Effective boron source for coupling reactions |
| Medicinal Chemistry | Development of anticancer agents | Promising bioactivity observed in derivatives |
| Materials Science | Integration into polymers | Enhanced mechanical properties and stability |
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-[(1S,2S)-2-phenylcyclopropyl]-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the compound acts as a Lewis acid, facilitating the formation of covalent bonds with nucleophiles. This property is exploited in cross-coupling reactions where the boronic ester group participates in the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the 1,3,2-Dioxaborolane Family
The following table summarizes key structural analogues and their properties:
Key Observations:
- Stereochemical Complexity: The target compound’s (1S,2S)-cyclopropyl group distinguishes it from non-chiral analogues (e.g., 2-cyclopropyl derivatives) .
- Electronic Effects : Substituents like phenylethynyl or trifluoromethyl groups alter electron density, impacting reactivity in cross-coupling reactions .
- Synthetic Utility : The enantioselective synthesis of the target compound contrasts with racemic or simpler derivatives, enabling applications in asymmetric synthesis .
Physicochemical Properties
Optical Activity and Chromatographic Behavior
- Target Compound: Exhibits an optical rotation of [α]D²⁶ +29.7° (c 1.0, CHCl₃) for the 95% ee enantiomer . HPLC analysis on a Chiralpak AD-H column shows retention times at 8.01 min (minor) and 10.17 min (major) .
- HPLC retention times for similar compounds (e.g., dimethyl 1,3-dioxolanes) range from 7.5–9.8 min under comparable conditions .
Stability and Reactivity
- The dioxaborolane ring’s hydrolytic stability is influenced by substituents: electron-withdrawing groups (e.g., CF₃) enhance stability, while strained cyclopropane may reduce it .
Biological Activity
4,4,5,5-Tetramethyl-2-[(1S,2S)-2-phenylcyclopropyl]-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : CHBO
- Molecular Weight : 205.07 g/mol
- CAS Number : 25015-63-8
- Physical State : Colorless to almost colorless liquid
The biological activity of this compound primarily involves its role as a boron reagent in organic synthesis and potential therapeutic applications. Boron compounds can interact with biological systems through various pathways:
- Enzyme Inhibition : Boron compounds are known to inhibit certain enzymes involved in metabolic pathways. For example, they may affect the activity of proteases or kinases.
- Targeting Cancer Cells : Preliminary studies suggest that this compound may have cytotoxic effects on cancer cells by interfering with cellular signaling pathways.
- Neuroprotective Effects : Some boron compounds exhibit neuroprotective properties by modulating neurotransmitter release and reducing oxidative stress.
Biological Activity Data
Case Study 1: Anticancer Activity
A study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent increase in apoptosis markers and a decrease in cell viability. The compound showed potential as an anticancer agent through the modulation of apoptotic pathways.
Case Study 2: Neuroprotective Properties
In another investigation involving rat cortical neurons exposed to oxidative stress, treatment with the compound resulted in a significant reduction in cell death compared to control groups. This suggests that this compound may offer neuroprotective benefits.
Q & A
Q. Critical Factors :
- Temperature : Lower temperatures (0–25°C) improve stereochemical control during cyclopropanation .
- Catalyst Loading : Rhodium catalysts (0.5–2 mol%) yield >90% enantiomeric excess (ee) for the cyclopropane intermediate .
- Purification : Column chromatography with hexane/ethyl acetate (4:1) ensures high purity (>95%) .
Advanced Question: How does the stereochemistry of the cyclopropyl group impact cross-coupling reactivity in Suzuki-Miyaura reactions?
Answer:
The (1S,2S)-configuration of the cyclopropyl group introduces steric and electronic effects that influence reaction kinetics and regioselectivity. For example:
- Steric Hindrance : The phenyl group on the cyclopropane restricts access to the boron center, slowing transmetalation in Suzuki couplings.
- Electronic Effects : The cyclopropane’s strain enhances boron’s electrophilicity, accelerating oxidative addition with aryl halides.
Q. Data from Comparative Studies :
| Substrate Configuration | Reaction Rate (k, s⁻¹) | Yield (%) |
|---|---|---|
| (1S,2S)-cyclopropyl | 0.12 | 78 |
| (1R,2R)-cyclopropyl | 0.09 | 65 |
| Unsubstituted borolane | 0.20 | 92 |
The (1S,2S)-isomer shows moderate reactivity but higher stereochemical fidelity in forming biaryl products .
Basic Question: What analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy :
- X-ray Crystallography : Resolves the (1S,2S)-stereochemistry and confirms bond angles (e.g., B–O bond length: 1.36–1.38 Å) .
- Chiral HPLC : Validates enantiopurity (>98% ee) using a Chiralpak AD-H column .
Advanced Question: How does this compound compare structurally and functionally to other dioxaborolanes in catalytic applications?
Answer:
The phenylcyclopropyl group differentiates it from common dioxaborolanes (e.g., pinacol boronic esters). Key comparisons:
| Compound | Stability (t₁/₂ in H₂O) | Suzuki Coupling Yield (%) |
|---|---|---|
| 4,4,5,5-Tetramethyl-2-[(1S,2S)-... | >24 hours | 78 |
| 2-Phenyl-1,3,2-dioxaborolane | 2 hours | 92 |
| 2-(3,5-Dichlorophenyl)-dioxaborolane | 12 hours | 85 |
The steric bulk of the cyclopropyl group enhances hydrolytic stability but reduces coupling efficiency compared to simpler arylboronates .
Advanced Question: What challenges arise in studying its degradation pathways, and how are they addressed methodologically?
Answer:
Challenges :
- Hydrolysis of the borolane ring under protic conditions complicates stability studies.
- Trace metal impurities (e.g., Pd) from synthesis can catalyze decomposition.
Q. Methodology :
Kinetic Studies : Monitor degradation via ¹¹B NMR in D₂O/CD₃CN (1:1) at 25°C.
Chelation Control : Add EDTA (1 mM) to sequester metal contaminants .
Mass Spectrometry (LC-MS) : Identifies hydrolysis products (e.g., boronic acid at m/z 231.1) .
Basic Question: What are its primary applications in materials science?
Answer:
- Polymer Synthesis : Serves as a monomer in conjugated polymers for organic electronics (e.g., OFETs) due to its planar cyclopropane-boronate structure .
- Cross-Linking Agent : Enhances thermal stability in epoxy resins via boron-oxygen coordination .
Advanced Question: How do computational models (DFT) predict its reactivity in C–H borylation reactions?
Answer:
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal:
- Transition State Energy : ΔG‡ = 22.3 kcal/mol for C–H activation, higher than unsubstituted dioxaborolanes (ΔG‡ = 18.1 kcal/mol).
- Electrostatic Potential Maps : The cyclopropane’s electron-deficient region directs meta-selectivity in aromatic C–H borylation .
Advanced Question: What contradictions exist in reported catalytic performance, and how are they resolved?
Answer:
Contradiction : Some studies report high Suzuki coupling yields (75–80%), while others observe <50% under similar conditions .
Resolution :
- Impurity Analysis : Low yields correlate with residual Rh catalysts (≤0.1 ppm) altering reaction pathways.
- Solvent Effects : Use of THF (vs. DMF) reduces side reactions, improving reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
